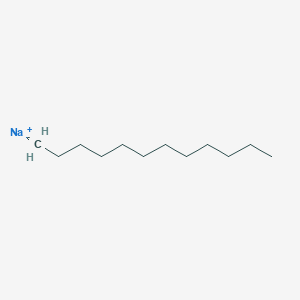
sodium;dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium dodecane can be synthesized through the sulfonation of n-dodecane. The process involves the oxidation of n-alkanes, followed by the separation and neutralization of the sulfonation products. Sulfur dioxide and oxygen are introduced into the sulfonation reactor, where they react with n-alkanes and water at a controlled temperature below 40°C .
Industrial Production Methods
In industrial settings, sodium dodecane is produced using a similar sulfonation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified and dried to obtain the desired form, either as a powder or liquid .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the parent alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: The parent alkane, dodecane.
Substitution: Various substituted dodecane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and purification of proteins and nucleic acids.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products
Wirkmechanismus
The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A related compound with additional ethoxy groups, providing different solubility and foaming characteristics
Uniqueness
Sodium dodecane is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its stability and low production cost also contribute to its widespread use in various applications .
Eigenschaften
CAS-Nummer |
2180-70-3 |
|---|---|
Molekularformel |
C12H25Na |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
sodium;dodecane |
InChI |
InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI-Schlüssel |
BRPNNYXZQLLLSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC[CH2-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


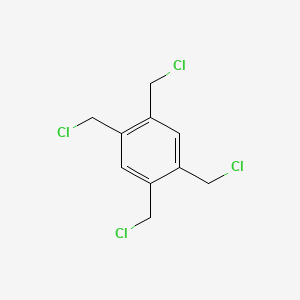
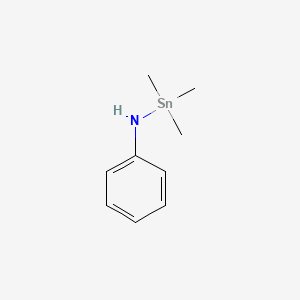
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
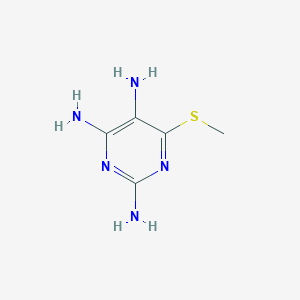
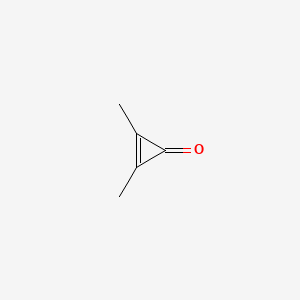
](/img/structure/B14749957.png)
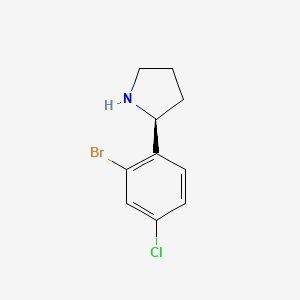

![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
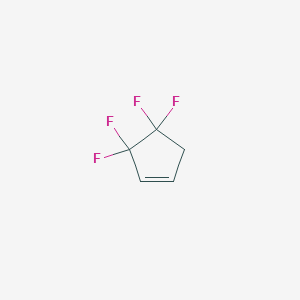
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
